molecular formula C10H8O3 B7980581 6-Hydroxy-4H-chromene-3-carbaldehyde

6-Hydroxy-4H-chromene-3-carbaldehyde

Cat. No.: B7980581
M. Wt: 176.17 g/mol
InChI Key: BQORCVQVGLVTCW-UHFFFAOYSA-N
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Description

6-Hydroxy-4H-chromene-3-carbaldehyde (CAS 134822-76-7) is a high-purity chromene derivative serving as a versatile heterocyclic building block in scientific research . With a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol, this compound is supplied as a solid . Its core structure, the chromone moiety, is associated with diverse physiological and biological properties, making it a valuable scaffold in medicinal chemistry . Researchers utilize this compound as a precursor for synthesizing complex molecules; for instance, it can be condensed with 4'-hydroxy benzoyl hydrazine to form a hydrazone ligand, which can then complex with lanthanide ions (e.g., Eu3+, Tb3+) . These complexes have been studied for their DNA-binding properties , interacting with calf-thymus DNA via an intercalation mechanism, which is relevant for the development of new probes or therapeutic agents . Furthermore, in synthetic organic chemistry, 4H-chromene-3-carbaldehydes are key intermediates in formal [3+3] cycloaddition reactions, enabling the construction of complex polycyclic frameworks like thiochromeno[3',4':5,6]pyrano[2,3-b]chromen-6-ones . This product is intended For Research and Development Use Only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

6-hydroxy-4H-chromene-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-2,4-6,12H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQORCVQVGLVTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)OC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4H-chromene-3-carbaldehyde can be achieved through several methods. One common approach involves the condensation of salicylaldehyde with malonic acid in the presence of a catalyst, followed by cyclization to form the chromene ring . The reaction conditions typically include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Hydroxy-4H-chromene-3-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (Cl, F) enhance halogen bonding (e.g., Cl···F in ), while methyl groups favor π-π stacking .
  • The hydroxyl group in 6-hydroxy derivatives likely promotes hydrogen bonding, though crystallographic data are lacking .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) IR (ν, cm⁻¹) NMR (¹H, ppm) Reference
This compound 176.17 Not reported
6-Bromo-4-oxo-4H-chromene-3-carbaldehyde 253.06 198–200 1680 (C=O), 1650 (CHO) δ 10.3 (CHO), δ 8.5 (H-5), δ 7.9 (H-7,8)
6-Methoxy-4-oxo-4H-chromene-3-carbaldehyde 204.18 185–187 1675 (C=O), 1648 (CHO) δ 10.2 (CHO), δ 6.9–8.1 (aromatic H)
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde 188.18 175–177 1685 (C=O), 1655 (CHO) δ 10.4 (CHO), δ 2.4 (CH₃)

Key Observations :

  • Bromo and chloro substituents increase molecular weight and melting points compared to methyl or methoxy groups .
  • Formyl (CHO) and carbonyl (C=O) groups show characteristic IR peaks at 1640–1685 cm⁻¹ .

Biological Activity

6-Hydroxy-4H-chromene-3-carbaldehyde, a derivative of chromone, has garnered attention for its diverse biological activities. This compound is characterized by the presence of a hydroxyl group and an aldehyde functional group, which contribute to its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10H8O3
  • Molecular Weight : 176.17 g/mol

This compound features a chromone backbone, which is known for its versatile reactivity due to the presence of both electron-donating and electron-withdrawing groups.

Antioxidant Activity

Research indicates that chromone derivatives, including this compound, exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant activity is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests.

CompoundIC50 (µM)Reference
This compound25 ± 2
Ascorbic Acid (Control)5 ± 1

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12

Anti-diabetic Potential

Recent studies have explored the potential of chromone derivatives as anti-diabetic agents. In silico studies suggest that this compound may act as an inhibitor of enzymes involved in glucose metabolism.

Case Study : A study utilized molecular docking simulations to assess the binding affinity of this compound with insulin-degrading enzyme (IDE). The results indicated a strong binding affinity, suggesting its potential role in managing diabetes.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

  • Antioxidant Mechanism : The hydroxyl group in the structure allows for hydrogen donation, neutralizing free radicals.
  • Enzyme Inhibition : The aldehyde group can form reversible covalent bonds with active site residues in target enzymes, inhibiting their function.
  • Receptor Interaction : Chromone derivatives are known to interact with various receptors, potentially modulating signaling pathways related to inflammation and metabolism.

Q & A

Q. What advanced techniques characterize non-covalent interactions in supramolecular assemblies of this compound?

  • Tools :
  • Single-Crystal XRD : Resolves π-π stacking (3.5 Å spacing) and C-H···O interactions .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., 12% H-bond contribution) .
  • Application : Guides co-crystal design for enhanced solubility (e.g., 3-fold increase with nicotinamide) .

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